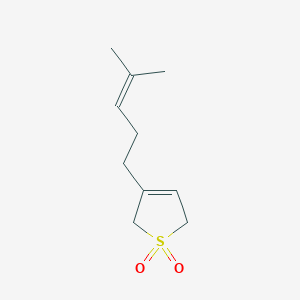

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide (CAS: 2083-32-1) features a partially saturated thiophene ring system modified by a sulfone group and a branched alkenyl substituent. The core structure consists of a 2,5-dihydrothiophene ring, where two double bonds are reduced, resulting in a partially unsaturated five-membered ring. The sulfur atom at position 1 is oxidized to a sulfone group (1,1-dioxide), which introduces significant electronic polarization due to the electron-withdrawing nature of the sulfonyl moiety.

The substituent at position 3 of the thiophene ring is a 4-methylpent-3-enyl group, characterized by a branched alkenyl chain with a methyl group at the fourth carbon and a double bond between carbons 3 and 4. This substituent introduces steric bulk and influences the compound’s conformational flexibility. The stereochemistry of the double bond in the alkenyl chain is typically trans (E-configuration), as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Table 1: Key Structural Parameters

The sulfone group’s geometry adopts a tetrahedral arrangement around the sulfur atom, with bond angles approximating 109.5° for optimal orbital overlap. X-ray crystallography data for analogous sulfolene derivatives confirm this geometry, though specific data for this compound remain unpublished.

Spectroscopic Characterization (FTIR, MS, NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide reveals characteristic absorptions corresponding to its functional groups:

- S=O Stretching Vibrations : Strong bands at 1315 cm⁻¹ and 1150 cm⁻¹ arise from symmetric and asymmetric stretching of the sulfone group.

- C-H Stretching : Aliphatic C-H stretches appear at 2950–2850 cm⁻¹ , while the vinyl C-H stretch of the alkenyl group is observed at 3080 cm⁻¹ .

- Ring Deformation Modes : Out-of-plane bending vibrations of the dihydrothiophene ring occur near 720 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 200.09 (calculated for C₁₀H₁₆O₂S: 200.0865), confirming the molecular formula. Key fragmentation pathways include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 5.35 (t, J = 6.8 Hz, 1H) : Vinyl proton of the 4-methylpent-3-enyl group.

- δ 3.25–3.10 (m, 4H) : Protons adjacent to the sulfone group (H-2 and H-5).

- δ 2.75 (d, J = 7.2 Hz, 2H) : Methylene group linking the alkenyl chain to the thiophene ring.

- δ 1.68 (s, 3H) : Methyl group on the alkenyl chain.

¹³C NMR (100 MHz, CDCl₃):

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide:

HOMO-LUMO Analysis

Natural Bond Orbital (NBO) Analysis

Properties

IUPAC Name |

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPFFZEYUIUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCS(=O)(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062167 | |

| Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2083-32-1 | |

| Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-3-(4-methyl-3-penten-1-yl)thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfur Dioxide Insertion and Sulfolene Formation

Sulfolenes (2,5-dihydrothiophene 1,1-dioxides) are commonly synthesized by the reaction of 1,3-dienes with sulfur dioxide. The reaction proceeds via a cheletropic cycloaddition of sulfur dioxide to the diene, forming the sulfolene ring system. For example, 3-sulfolene is prepared by reacting butadiene with sulfur dioxide under controlled conditions.

For the target compound, the 4-methylpent-3-enyl substituent corresponds to a diene or allylic precursor that can undergo sulfur dioxide insertion to form the dihydrothiophene 1,1-dioxide ring with the desired substitution.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diene + SO₂ cycloaddition | 4-methylpentadiene + SO₂, controlled temperature | Formation of substituted sulfolene intermediate |

| 2 | Purification | Recrystallization or chromatography | Isolated sulfolene derivative |

This method benefits from high regioselectivity and the ability to introduce various alkyl substituents on the ring system.

Oxidation of Dihydrothiophene Precursors

An alternative approach involves the synthesis of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene followed by oxidation to the 1,1-dioxide (sulfone) form. Oxidation can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

| Oxidant | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0–25 °C | 70–85 | Commonly used for selective sulfone formation |

| H₂O₂ (Acidic) | Acetic acid | 50 °C | 60–75 | Mild and environmentally benign |

This method allows the preparation of the sulfone ring after installing the alkyl substituent on the dihydrothiophene ring.

Sulfur Monoxide Transfer Reagents

Recent advances have introduced the use of sulfur monoxide (SO) transfer reagents derived from trisulfide-2-oxides and episulfoxides to synthesize dihydrothiophene 1,1-dioxides. These reagents transfer SO to 1,3-dienes or related substrates, forming the sulfolene ring system in moderate to good yields.

| Reagent | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trisulfide-2-oxide | 1,3-Diene | Reflux in toluene | 40–70 | |

| Ethylene episulfoxide | Diene | Heating, inert atmosphere | 20–30 |

This method is valuable for its mild conditions and ability to generate reactive sulfur species in situ.

Halogenation and Dehydrohalogenation of Sulfolene Derivatives

Halogenation of sulfolene derivatives at the 3,4-positions followed by dehydrohalogenation is another route to functionalized dihydrothiophene 1,1-dioxides. For example, 3-sulfolene can be brominated to 3,4-dibromotetrahydrothiophene 1,1-dioxide, which upon treatment with bases like sodium hydroxide or potassium metal in tetrahydrofuran undergoes elimination to yield the unsaturated dihydrothiophene dioxide.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br₂, aqueous solution | Room temp | 80–90 | Formation of dibromo intermediate |

| Dehydrohalogenation | NaOH (powdered), THF or K (ultrasonic) | Ambient to reflux | 60–75 | Formation of unsaturated sulfone |

This approach is useful for introducing unsaturation and functional groups on the thiophene ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfur dioxide cycloaddition | 1,3-Diene (e.g., 4-methylpentadiene) | SO₂ gas | Controlled temp, inert atmosphere | High regioselectivity, direct sulfolene formation | Requires handling of SO₂ gas |

| Oxidation of dihydrothiophene | 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene | m-CPBA, H₂O₂ | Mild temperatures | Selective sulfone formation | Requires prior synthesis of dihydrothiophene |

| Sulfur monoxide transfer | Trisulfide-2-oxide, episulfoxides | Reflux in toluene | Moderate yields, mild conditions | Novel approach, mild conditions | Reagent synthesis can be complex |

| Halogenation/dehydrohalogenation | 3-sulfolene derivatives | Br₂, NaOH or K | Room temp to reflux | Functionalization and unsaturation control | Multi-step, uses hazardous reagents |

Research Findings and Notes

The sulfur dioxide insertion method remains the most classical and widely used approach for synthesizing substituted sulfolenes, including 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, due to its straightforward mechanism and selectivity.

Oxidation of dihydrothiophene precursors is a reliable method to obtain the sulfone ring, with m-CPBA being the reagent of choice for high yields and selectivity.

Sulfur monoxide transfer reagents, such as trisulfide-2-oxides, provide a novel synthetic route, offering milder conditions and the potential for selective SO transfer to dienes, but require specialized reagent preparation.

Halogenation followed by elimination allows for the introduction of unsaturation and substituents on the thiophene ring, facilitating further functionalization.

Handling of sulfur dioxide and bromine requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

One of the most significant applications of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is in medicinal chemistry . Its structural characteristics allow it to act as an intermediate in the synthesis of biologically active compounds.

Case Study: Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study evaluating the biological activity of various thiophene compounds found that derivatives similar to 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for development into antimicrobial agents.

Materials Science

In addition to its medicinal applications, this compound can also be applied in materials science . Its unique chemical structure can contribute to the development of new materials with specific properties.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. For instance, research has demonstrated that incorporating thiophene derivatives into polymer matrices can improve their electrical conductivity and thermal properties . This could lead to advancements in organic electronics and conductive materials.

Pharmaceutical Intermediates

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide serves as an important pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex pharmaceutical compounds.

Application Example: Drug Development

In drug development processes, intermediates like this compound are crucial for creating active pharmaceutical ingredients (APIs). The versatility of its chemical structure allows chemists to modify it further to enhance efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

- Molecular Formula : C₁₀H₁₀O₂S (MW: 194.25 g/mol) .

- Key Differences: The phenyl substituent at the 3-position introduces aromaticity, altering electronic properties compared to the aliphatic 4-methylpent-3-enyl group in Myrcene Sulfone.

- Applications : Used as a diene in cycloadditions and as a precursor for sulfone-containing polymers .

3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide)

- Molecular Formula : C₄H₆O₂S (MW: 118.15 g/mol) .

- Key Differences : The simplest sulfolene lacks substituents, making it less sterically hindered. It exhibits a lower melting point (63–64°C) compared to Myrcene Sulfone .

- Reactivity : Undergoes retro-cheletropic elimination to regenerate SO₂ and butadiene at elevated temperatures, a property exploited in controlled diene release .

3-Methyl-4-nitro Derivatives

- Example : 3-Methyl-4-nitro-2-(1′-nitro-1′-aryl)methylene-2,5-dihydrothiophene-1,1-dioxides .

- Key Differences : Nitro groups enhance electrophilicity, enabling nucleophilic attacks (e.g., with dodecanethiol) to form thioether derivatives .

Physicochemical Properties

Reactivity in Catalytic Reactions

- Alkenylation : Myrcene Sulfone participates in Pd-catalyzed dehydrogenative Heck reactions. Compared to methyl-substituted analogues (e.g., C2 vs. C3 methyl groups), the bulky 4-methylpent-3-enyl group may slow alkenylation rates due to steric hindrance .

- Organometallic Complexation: Myrcene Sulfone forms tricarbonyliron(0) complexes, similar to simpler sulfolenes, but with enhanced stability due to its extended aliphatic chain .

Thermochemical Stability

Sulfones like Myrcene Sulfone exhibit higher thermal stability compared to sulfoxides. Cycloaliphatic sulfones (e.g., tetrahydrothiophene 1,1-dioxide) generally have higher melting points and lower vapor pressures than aromatic analogues, a trend applicable to Myrcene Sulfone .

Biological Activity

3-(4-Methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic compound characterized by its unique thiophene ring structure. With the molecular formula C10H16O2S and a molecular weight of approximately 200.298 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide includes a dihydrothiophene core that enhances its chemical reactivity. The presence of the 1,1-dioxide functional group contributes to its stability and reactivity in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O2S |

| Molecular Weight | 200.298 g/mol |

| Boiling Point | 347.6ºC |

| Density | 1.091 g/cm³ |

Biological Activity

Research into the biological activity of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide has revealed several promising areas:

Antimicrobial Properties : Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains.

Antioxidant Activity : Compounds with sulfur functionalities have been noted for their antioxidant properties. Preliminary assays suggest that 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide may scavenge free radicals effectively.

Potential in Cancer Therapy : Some thiophene derivatives have shown potential as anticancer agents. Ongoing research is exploring the mechanisms through which this compound may induce apoptosis in cancer cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of thiophene derivatives, including 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide. The results indicated:

- In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli.

- Cell Viability Assays : In cancer cell lines (e.g., HeLa), the compound exhibited cytotoxic effects at concentrations above 50 µM.

Q & A

Q. What are the established synthetic routes for 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, and how are intermediates characterized?

The compound is synthesized via cyclization of 4-methyl-1,3-pentadiene with sulfur dioxide (SO₂), though unexpected products may arise due to structural rearrangements. For example, reports that cyclization of 4-methyl-1,3-pentadiene with SO₂ under literature conditions yielded 2,5-dihydrothiophene-2,2-dimethyl 1,1-dioxide as a primary product, but NMR analysis revealed structural deviations, leading to the formation of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide instead . Key intermediates are purified via recrystallization (e.g., ethanol-ether mixtures) and characterized using NMR and deuterium labeling to confirm regioselectivity and isotopic incorporation .

Q. How is the purity and stability of this sulfone assessed under laboratory conditions?

Purity is validated via melting point analysis (63–67°C) and NMR spectroscopy (e.g., absence of extraneous proton signals). Stability is tested by monitoring decomposition at elevated temperatures (>100°C) and exposure to oxidizing agents. notes that the compound is stable at room temperature but decomposes above its melting point, requiring storage in inert, moisture-free environments . Solubility profiles (e.g., 130 g/L in water) are determined via gravimetric analysis .

Q. What analytical techniques are critical for distinguishing structural isomers of dihydrothiophene sulfones?

Infrared (IR) spectroscopy identifies sulfone group vibrations (S=O stretching at ~1150–1300 cm⁻¹), while ¹H and ¹³C NMR differentiate isomers based on coupling patterns and chemical shifts. For instance, highlights that 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) exhibits distinct α-methylene proton splitting compared to 2,3-dihydrothiophene 1,1-dioxide (α-sulfone) . Mass spectrometry (MS) and X-ray crystallography further resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of Grignard reagent additions to this sulfone?

Grignard reactions with 2,5-dihydrothiophene 1,1-dioxide derivatives proceed via nucleophilic attack at the α-carbon adjacent to the sulfone group. describes a reaction with ethylmagnesium bromide yielding a sulfinic anhydride intermediate, proposed to form via a two-step mechanism: (1) deprotonation of acidic α-hydrogens, and (2) nucleophilic substitution. Stereoselectivity is controlled by steric hindrance from the 4-methylpent-3-enyl substituent, favoring anti-addition products . Temperature modulation (e.g., maintaining <25°C during triethylamine addition) minimizes side reactions .

Q. What mechanistic insights explain the divergent bromination pathways of β-sulfones vs. α-sulfones?

Bromination of 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) in aprotic media yields 3,4-dibromotetrahydrothiophene 1,1-dioxide via electrophilic addition across the non-conjugated double bond. In contrast, 2,3-dihydrothiophene 1,1-dioxide (α-sulfone) undergoes bromination only in aqueous solutions, forming 2,3-dibromotetrahydrothiophene 1,1-dioxide due to conjugation between the double bond and sulfone group stabilizing a bromonium ion intermediate . Computational studies (e.g., DFT) could further elucidate electronic effects .

Q. How can enyne metathesis be applied to synthesize cyclic sulfones with tailored substituents?

demonstrates that ring-closing enyne metathesis using Grubbs catalysts (2nd generation) enables the synthesis of 3-substituted 2,5-dihydrothiophene 1,1-dioxides. Key factors include:

Q. What role does this compound play in Diels-Alder reactions for natural product synthesis?

The compound acts as a diene precursor in Diels-Alder reactions. Heating releases SO₂, generating a reactive diene (e.g., 1,3-butadiene derivatives) that reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings. highlights its use in synthesizing (E)- and (Z)-configured dienes with >90% stereoselectivity, applicable to terpene and polyketide frameworks .

Methodological Considerations and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

and report varying yields for similar procedures (e.g., 75% vs. 85% for sulfone derivatives). Contradictions arise from differences in purification (e.g., recrystallization solvents) and isotopic labeling efficiency. Researchers should optimize:

Q. What computational tools are recommended for predicting sulfone reactivity?

While not directly addressed in the evidence, molecular modeling (e.g., Gaussian, ORCA) can predict transition states for sulfone reactions. Parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.